Molecular structure and weight of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene
Molecular structure and weight of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene
Title: Structural and Synthetic Profiling of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene: A Technical Guide for Advanced Drug Development
Executive Summary
In modern pharmacophore construction, the precise installation of functionalized allylic moieties is paramount for dictating the steric and electronic properties of a drug candidate. 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene —commonly referred to as 2-(m-tolyl)allyl chloride—serves as a highly reactive electrophilic building block. This whitepaper provides an in-depth mechanistic analysis, exact physicochemical profiling, and field-proven synthetic protocols for generating and utilizing this compound in advanced cross-coupling and allylation workflows.
Molecular Identity & Physicochemical Profiling
The compound features an allylic chloride system substituted at the 2-position with a meta-tolyl group. This specific structural arrangement prevents steric hindrance at the electrophilic allylic carbon while providing a lipophilic aromatic handle, making it an ideal substrate for transition-metal-catalyzed oxidative additions[1].
Quantitative Data Summary
The following table consolidates the exact molecular weight calculations and predicted physicochemical properties critical for stoichiometric precision in synthetic design.
| Property | Value |
| IUPAC Name | 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene |
| Common Synonyms | 2-(3-methylphenyl)allyl chloride; 2-(m-tolyl)allyl chloride |
| Molecular Formula | C₁₀H₁₁Cl |
| Molecular Weight | 166.65 g/mol (C: 120.11, H: 11.09, Cl: 35.45) |
| Exact Mass | 166.0549 Da[2] |
| LogP (Predicted) | ~3.4 (Highly lipophilic, requires non-polar/ethereal solvents) |
| Reactivity Profile | Highly electrophilic; prone to rapid oxidative addition by Pd(0)/Ni(0) |
Structural Elucidation & Reactivity Dynamics
The reactivity of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene is governed by the causality between its structural electronics and transition metal kinetics. The carbon-chlorine (C–Cl) bond is highly labile under palladium catalysis. When exposed to a Pd(0) species, the compound undergoes rapid oxidative addition to form a π-allyl palladium intermediate[1].
Causality in Design: Why use a 2-arylallyl chloride over a standard 1-arylallyl chloride (cinnamyl chloride)? Standard cinnamyl systems often suffer from regioselectivity issues during nucleophilic attack (yielding mixtures of linear and branched products). In contrast, the 2-aryl substitution forces the nucleophile to attack the less sterically hindered terminal carbons of the π-allyl complex, ensuring high regiofidelity in the resulting pharmacophore[1]. Furthermore, the meta-methyl group increases the lipophilicity (LogP) of the final molecule without introducing the severe steric clash that an ortho-methyl group would impose on the transition state.
Synthetic Methodologies: A Self-Validating Protocol
To synthesize 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene with high purity, we employ a two-step, self-validating workflow. Direct cross-coupling of m-tolylboronic acid with 2,3-dichloropropene often yields inseparable mixtures of allylic and vinylic coupling products[3]. To bypass this, we utilize the differential reactivity of 2-bromoallyl alcohol[4]. The vinylic bromide undergoes selective Suzuki-Miyaura coupling, leaving the allylic alcohol intact for subsequent controlled chlorination.
Step 1: Synthesis of 2-(m-Tolyl)allyl Alcohol
Rationale: The vinylic C–Br bond is significantly more reactive toward Pd(0) oxidative addition than the allylic C–OH bond, ensuring absolute chemoselectivity[4].
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Preparation: In a flame-dried Schlenk flask, dissolve 2-bromoallyl alcohol (1.0 equiv) and m-tolylboronic acid (1.2 equiv) in a degassed mixture of Toluene/EtOH/H₂O (2:1:1, 0.2 M).
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Catalyst Activation: Add Na₂CO₃ (2.0 equiv) followed by Pd(PPh₃)₄ (5 mol%). The inert atmosphere (Argon) is critical here to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II).
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Coupling: Heat the biphasic mixture to 80 °C for 12 hours. The palladium catalyst selectively inserts into the C–Br bond, undergoes transmetalation with the boronic acid, and reductively eliminates to form the C–C bond.
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Workup: Cool to room temperature, extract with EtOAc (3x), wash with brine, and dry over anhydrous Na₂SO₄. Purify via silica gel chromatography (Hexanes/EtOAc) to yield 2-(m-tolyl)allyl alcohol.
Step 2: Allylic Chlorination
Rationale: We utilize Thionyl Chloride (SOCl₂) with a catalytic amount of DMF. The DMF reacts with SOCl₂ to form a Vilsmeier-Haack type intermediate, which converts the alcohol to the chloride via an Sₙ2 mechanism, strictly preventing unwanted allylic rearrangements.
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Activation: Dissolve the purified 2-(m-tolyl)allyl alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) and cool to 0 °C under Argon.
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Chlorination: Add a catalytic amount of DMF (0.05 equiv), followed by the dropwise addition of SOCl₂ (1.5 equiv).
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Propagation: Stir for 2 hours while allowing the reaction to warm to room temperature. The evolution of SO₂ and HCl gases drives the reaction to completion (Le Chatelier's principle).
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Isolation: Quench carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers, and concentrate under reduced pressure. Pass through a short silica plug to yield pure 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene.
Figure 1: Two-step synthesis workflow for 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene.
Applications in Drug Development: Tsuji-Trost Allylation
Once synthesized, 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene is primarily deployed in Tsuji-Trost Allylations to append the 2-(m-tolyl)allyl moiety onto complex amines, phenols, or enolates[1]. This is a staple reaction in the late-stage functionalization of neuroprotective agents and kinase inhibitors[4].
Protocol for N-Allylation of a Pharmacophore:
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Combine the target secondary amine (1.0 equiv) and 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene (1.2 equiv) in anhydrous THF.
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Add Pd₂(dba)₃ (2.5 mol%) and a bidentate phosphine ligand like dppf (5 mol%) alongside a mild base (e.g., Cs₂CO₃).
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Stir at 60 °C for 6 hours. The Pd(0) inserts into the allylic C–Cl bond, and the amine nucleophile attacks the resulting π-allyl complex, yielding the N-(2-(m-tolyl)allyl) derivative with absolute regiocontrol.
Figure 2: Mechanism of Pd-catalyzed Tsuji-Trost allylation using the target compound.
References
- Title:New arylalkenylpropargylamine derivatives exhibiting neuroprotective action for the treatment of neurodegenerative diseases Source: Google Patents (WO2015087094A1) URL: (Cited for the chemoselective Suzuki-Miyaura coupling of 2-bromoallyl alcohol with arylboronic acids).
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Title: Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications Source: Chemical Reviews (ACS Publications) URL: [Link] (Cited for the mechanistic causality and regiocontrol of Tsuji-Trost allylations using 2-substituted allylic chlorides).
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Title: Palladium-Catalyzed Modular Assembly of Electron-Rich Alkenes, Dienes, Trienes, and Enynes from (E)-1,2-Dichlorovinyl Phenyl Ether Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link] (Cited for the reactivity profiling of dichloropropene derivatives in cross-coupling methodologies).
